5-Hexylthiophene-2-carbaldehyde

説明

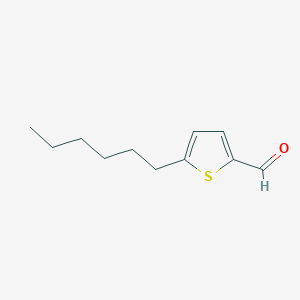

Structure

3D Structure

特性

IUPAC Name |

5-hexylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCAHBARARIQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466865 | |

| Record name | 5-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100943-46-2 | |

| Record name | 5-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexylthiophene-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-Hexylthiophene-2-carbaldehyde, a critical heterocyclic building block in the field of organic electronics and materials science. Addressed to researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, presents a robust synthesis protocol with mechanistic insights, and explores its primary applications. Emphasis is placed on its role as a precursor to high-performance conjugated polymers for electronic devices. The guide includes detailed experimental procedures, spectroscopic analysis, and essential safety information, grounded in authoritative references.

Compound Identification and Core Properties

This compound is an alkylated thiophene derivative featuring a reactive aldehyde functional group. The hexyl chain imparts solubility in common organic solvents, a crucial feature for solution-processable fabrication of organic electronic devices. Its chemical structure combines the electron-rich nature of the thiophene ring with the versatile reactivity of the formyl group, making it a valuable synthon.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 100943-46-2[1]

-

Molecular Formula: C₁₁H₁₆OS[1]

-

SMILES: CCCCCCC1=CC=C(S1)C=O[1]

-

InChI Key: VWCAHBARARIQLV-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.

| Property | Value | Source(s) |

| Molecular Weight | 196.31 g/mol | [1] |

| Appearance | Pale yellow to orange liquid | [3] |

| Density | 1.017 g/mL at 25 °C | [1] |

| Boiling Point | 294.9 ± 28.0 °C at 760 mmHg | [4] |

| Flash Point | 110 °C | [1] |

| Solubility | Soluble in most organic solvents (e.g., chloroform, THF, toluene); slightly soluble in water. | [5][6] |

| logP (Predicted) | 4.2 - 4.58 | [2][7] |

Synthesis and Mechanistic Insight

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction is a cornerstone of organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] The hexyl-substituted thiophene ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphoryl chloride (POCl₃). This forms a tetrahedral intermediate which then eliminates a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[10]

-

Electrophilic Aromatic Substitution: The electron-rich 2-hexylthiophene attacks the carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C5 position due to electronic activation from the sulfur atom and the directing effect of the C2-hexyl group. A subsequent loss of a proton restores aromaticity.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[8]

Caption: The Vilsmeier-Haack reaction mechanism for formylation.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from established procedures for the formylation of 2-hexylthiophene.[11]

Materials:

-

2-Hexylthiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Deionized water

-

Calcium chloride (CaCl₂), anhydrous

Procedure:

-

Reagent Preparation: In a 3 L four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 173.7 g (2.38 mol) of anhydrous DMF. Cool the flask to 5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add 201.4 g (1.31 mol) of POCl₃ dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at this temperature.

-

Addition of Substrate: Add 200 g (1.19 mol) of 2-hexylthiophene dropwise to the mixture over 10 minutes at room temperature.

-

Reaction: Stir the reaction mixture for 1.5 hours at room temperature, then increase the temperature to 60 °C and continue stirring for an additional 2 hours.

-

Workup and Extraction: After the reaction is complete, carefully pour the mixture into 5 L of iced water. Transfer the aqueous mixture to a large separatory funnel and extract three times with 2 L of chloroform each time.

-

Washing: Combine the organic layers and wash six times with 2 L of water each time to remove residual DMF.

-

Drying and Isolation: Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by reduced-pressure distillation under a nitrogen atmosphere to yield the final product (typical yield: ~85%).[11]

Caption: General workflow for the synthesis of the title compound.

Spectroscopic and Analytical Profile

Characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.[3][12]

¹H and ¹³C NMR Spectroscopy

Solvent: CDCl₃

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde | ~9.80 | s | 1H | -CHO |

| Thiophene H4 | ~7.60 | d | 1H | Thiophene CH |

| Thiophene H3 | ~6.90 | d | 1H | Thiophene CH |

| α-Methylene | ~2.85 | t | 2H | -CH₂ -(CH₂)₄CH₃ |

| Alkyl Chain | ~1.70, ~1.35 | m | 8H | -(CH₂)₄- |

| Terminal Methyl | ~0.90 | t | 3H | -CH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Carbonyl | ~182.5 | C HO |

| Thiophene C5 | ~158.0 | C -Hexyl |

| Thiophene C2 | ~144.0 | C -CHO |

| Thiophene C4 | ~136.0 | Thiophene C H |

| Thiophene C3 | ~126.0 | Thiophene C H |

| α-Methylene | ~31.5 | C H₂-Thiophene |

| Alkyl Chain | ~31.0, 29.0, 22.5 | -(C H₂)₄- |

| Terminal Methyl | ~14.0 | -C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3100 | Medium | =C-H stretch (Thiophene ring) |

| 2955, 2925, 2855 | Strong | C-H stretch (Hexyl chain) |

| ~2820, ~2720 | Medium | C-H stretch (Fermi doublet for aldehyde) |

| ~1670 | Strong | C=O stretch (conjugated aldehyde)[13] |

| ~1460 | Medium | C=C stretch (Thiophene ring) |

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

-

Molecular Ion (M⁺): m/z = 196.1 (Calculated: 196.09)[2]

-

Key Fragments: m/z = 195 ([M-H]⁺), 167 ([M-C₂H₅]⁺), 139 ([M-C₄H₉]⁺, McLafferty rearrangement), 125 ([M-C₅H₁₁]⁺), 111 (Thiophene-CHO⁺).

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its aldehyde group and its role as a monomer for advanced materials.

Key Reactions

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 5-hexylthiophene-2-carboxylic acid using standard oxidizing agents like silver nitrate in a basic solution.[14] This derivative is also a valuable monomer.

-

Condensation Reactions: It undergoes typical aldehyde reactions, such as Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations, to extend conjugation and form more complex molecular structures.

-

Reductive Amination: The aldehyde can be converted to various amines, providing a handle for attaching other functional moieties.

Primary Application: Monomer for Organic Semiconductors

The primary application for this compound is as a building block for π-conjugated polymers, most notably derivatives of Poly(3-hexylthiophene) (P3HT) . While P3HT is typically synthesized from 2-bromo-3-hexylthiophene, this aldehyde serves as a crucial intermediate for creating functionalized thiophene monomers. For instance, it can be converted into a di-halogenated monomer suitable for cross-coupling polymerizations like Suzuki, Stille, or Grignard Metathesis (GRIM) polymerizations.[15][16]

These polymers are the active semiconducting layer in various organic electronic devices:

-

Organic Field-Effect Transistors (OFETs): Polymers derived from this monomer can exhibit high charge carrier mobilities.[17][18]

-

Organic Solar Cells (OSCs): The tunable electronic properties of these thiophene-based polymers make them effective donor materials in bulk heterojunction solar cells.[18]

The aldehyde group itself can be carried through polymerization if protected, or it can be used to synthesize specific end-capping agents to control polymer properties.[19][20]

Caption: Role as a synthon for conjugated polymers.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Identification:

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[20]

-

Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

-

References

- Alunni, S., Linda, P., & Marino, G. (1974). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (14), 1689-1692.

- Wiley-VCH. (2007). Supporting Information.

- The Royal Society of Chemistry. (2014). Supporting Information.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. (2014).

- BLD Pharm. (n.d.). 100943-46-2|this compound.

- PrepChem.com. (n.d.). Synthesis of Step iii) Production of this compound.

- Zhang, Y., et al. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.

- PrepChem.com. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61663, 5-Methyl-2-thiophenecarboxaldehyde.

- Ko, D.-H., & Kim, Y. (2017). Organic Semiconductor/Insulator Polymer Blends for High-Performance Organic Transistors. Polymers, 9(12), 705.

- Solubility of Things. (n.d.). Thiophene-2-carbaldehyde.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder, Department of Chemistry.

- PubChemLite. (n.d.). 5-hexylthiophene-2-carboxaldehyde (C11H16OS).

- ChemicalBook. (2025). 5-HEXYL-THIOPHENE-2-CARBALDEHYDE - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169830, 5-Ethyl-2-thiophenecarboxaldehyde.

- BuyersGuideChem. (n.d.). 5-Hexylthiophene-2-carboxaldehyde | C11H16 O S.

- ChemBK. (n.d.). Thiophene-2-carboxaldehyde.

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.).

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.

- Inal, S., et al. (2020).

- Some of the best performance OFETs based on blends of small molecule... (n.d.).

- Chen, H., et al. (2020). Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices.

- Khan, K. M., et al. (2013).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11469651, 5-(thiophene-2-carbonyl)-1H-pyrrole-2-carbaldehyde.

- Bano, S., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(15), 3362.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125494356, 5-Bromo-3-hexylthiophene-2-carbaldehyde.

- Sigma-Aldrich. (n.d.). This compound.

- BenchChem. (2025). Technical Support Center: Polymerization of 3,4-Dibromothiophene-2-carbaldehyde Derivatives.

Sources

- 1. 5-Hexylthiophene-2-carboxaldehyde | C11H16 O S - BuyersGuideChem [buyersguidechem.com]

- 2. PubChemLite - 5-hexylthiophene-2-carboxaldehyde (C11H16OS) [pubchemlite.lcsb.uni.lu]

- 3. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. prepchem.com [prepchem.com]

- 12. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 16. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

5-Hexylthiophene-2-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 5-Hexylthiophene-2-carbaldehyde

Abstract

This compound is a pivotal organosulfur compound that serves as a versatile building block in the synthesis of advanced organic materials. Its unique structure, featuring a thiophene ring functionalized with a reactive aldehyde group and a solubility-enhancing hexyl chain, makes it an indispensable precursor for a new generation of organic semiconductors, conductive polymers, and functional dyes. This technical guide provides a comprehensive overview of its core molecular attributes, a detailed protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its primary applications and chemical reactivity, tailored for researchers and professionals in materials science and drug development.

Core Molecular Attributes and Physicochemical Properties

This compound is an aromatic aldehyde built upon a thiophene heterocycle. The hexyl group at the 5-position significantly enhances its solubility in common organic solvents, a crucial property for solution-based processing of organic electronic devices. The aldehyde group at the 2-position provides a reactive handle for a wide array of subsequent chemical transformations.

Table 1: Key Properties and Identifiers of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆OS | [1][2] |

| Molecular Weight | 196.31 g/mol | [1][2][3] |

| Monoisotopic Mass | 196.0922 Da | [4] |

| CAS Number | 100943-46-2 | [1][2][5] |

| Appearance | Liquid or powder | [3] |

| Density | 1.017 g/mL at 25 °C | [1] |

| Flash Point | 110 °C | [1] |

| SMILES | CCCCCCC1=CC=C(S1)C=O | [1][4] |

| InChIKey | VWCAHBARARIQLV-UHFFFAOYSA-N | [4][6] |

Synthesis and Purification

Synthetic Rationale: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[7] This reaction is a classic method for the formylation (addition of a formyl group, -CHO) of electron-rich aromatic rings. The thiophene ring, particularly when substituted with an electron-donating alkyl group like hexyl, is highly activated towards electrophilic substitution. The reaction mechanism involves the formation of a Vilsmeier reagent, a chloroiminium ion (e.g., [ClCH=N(CH₃)₂]⁺), from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich thiophene ring, leading to the formation of the desired aldehyde after hydrolysis.

Detailed Experimental Protocol

The following protocol is a self-validating system that includes reaction, workup, and purification steps to ensure a high-purity final product.

Step 1: Formation of the Vilsmeier Reagent

-

In a 3 L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add N,N-dimethylformamide (DMF) (173.7 g, 2.38 mol).

-

Cool the flask to 5 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (201.4 g, 1.31 mol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.[6]

-

Stir the mixture for an additional 30 minutes below 10 °C to allow for the complete formation of the Vilsmeier reagent.

Step 2: Formylation of 2-Hexylthiophene

-

Add 2-hexylthiophene (200 g, 1.19 mol) dropwise to the reagent mixture over 10 minutes at room temperature.[6]

-

Stir the reaction mixture for 1.5 hours at room temperature.

-

Increase the temperature to 60 °C and continue stirring for an additional 2 hours to drive the reaction to completion.[6]

Step 3: Workup and Extraction

-

After the reaction is complete, carefully pour the reaction mixture into 5 L of iced water to hydrolyze the intermediate and quench the reaction.

-

Transfer the aqueous mixture to a large separatory funnel and perform an extraction with chloroform (3 x 2 L).

-

Combine the organic layers and wash them thoroughly with water (6 x 2 L) to remove residual DMF and inorganic salts.[6]

-

Dry the organic layer over anhydrous calcium chloride (CaCl₂).

Step 4: Purification

-

Filter off the drying agent.

-

Remove the solvent (chloroform) using a rotary evaporator.

-

Purify the resulting crude product by reduced-pressure distillation in a nitrogen atmosphere to obtain pure this compound (yield: ~85%).[6]

Caption: Synthesis workflow for this compound.

Analytical Characterization

Verifying the identity and purity of the synthesized product is critical. A combination of spectroscopic techniques is employed for this purpose.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides definitive evidence of the aldehyde functionality. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected around 1665-1680 cm⁻¹. For the parent compound, thiophene-2-carbaldehyde, this peak is reported at 1665 cm⁻¹.[8]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : This technique confirms the molecular structure by identifying all unique protons. The expected spectrum for this compound in CDCl₃ would show:

-

A singlet for the aldehyde proton (CHO) at δ 9.8-10.0 ppm.

-

Two doublets for the thiophene ring protons at δ 7.0-7.8 ppm.

-

A triplet for the methylene protons adjacent to the thiophene ring (-CH₂-) at δ 2.8-3.0 ppm.

-

A series of multiplets for the internal methylene protons of the hexyl chain at δ 1.2-1.8 ppm.

-

A triplet for the terminal methyl group (-CH₃) of the hexyl chain at δ ~0.9 ppm.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. A molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its molecular weight, approximately 196.31. High-resolution mass spectrometry can confirm the elemental formula, C₁₁H₁₆OS.[4]

Key Applications and Chemical Reactivity

The utility of this compound stems from its dual functionality: the conjugated thiophene core and the reactive aldehyde group.

Precursor for Organic Semiconductors

This molecule is a fundamental building block for synthesizing conjugated polymers used in organic electronics.[7][9] Thiophene-based polymers are known for their excellent charge transport properties.[10] The aldehyde group can be used in various condensation polymerization reactions (e.g., Knoevenagel or Wittig reactions) to extend the conjugated system, creating polymers with tailored electronic and optical properties for applications in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Solar Cells (OSCs) [7]

-

Organic Light-Emitting Diodes (OLEDs)

Versatile Intermediate for Derivatization

The aldehyde group is a gateway to a vast number of chemical derivatives, allowing for precise molecular engineering.

-

Oxidation : The aldehyde can be easily oxidized to the corresponding 5-hexylthiophene-2-carboxylic acid using mild oxidizing agents like silver nitrate in a basic solution.[11] This carboxylic acid derivative is another important monomer for polyesters and polyamides.

-

Reductive Amination : Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) yields various amine derivatives, which can be used in pharmaceutical development or as ligands.

-

Cross-Coupling Reactions : While the aldehyde itself is not directly used in cross-coupling, its derivatives are. For instance, after conversion to a halide, it can participate in Suzuki-Miyaura reactions to form aryl-substituted thiophenes with novel electronic properties.[12]

-

Condensation Reactions : It readily reacts with nucleophiles like hydrazines, hydroxylamines, and active methylene compounds to form hydrazones, oximes, and vinylthiophenes, respectively, which are themselves useful intermediates.[13][14]

Caption: Key chemical transformations of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is a flammable liquid and should be stored away from ignition sources in a cool, dry place.[14]

Conclusion

This compound is a high-value chemical intermediate whose importance in materials science continues to grow. Its straightforward synthesis, combined with the versatile reactivity of its aldehyde group and the favorable properties imparted by the hexylthiophene scaffold, establishes it as a cornerstone for the development of next-generation organic electronic materials and complex molecular architectures. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this potent building block in their scientific endeavors.

References

-

Synthesis of Step iii) Production of this compound. PrepChem.com. [Link]

-

5-Hexylthiophene-2-carboxaldehyde | C11H16OS. BuyersGuideChem. [Link]

-

Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. PrepChem.com. [Link]

-

5-HEXYL-THIOPHENE-2-CARBALDEHYDE CAS # 100943-46-2. TradingChem.com. [Link]

-

5-Bromo-3-hexylthiophene-2-carbaldehyde | C11H15BrOS. PubChem, National Center for Biotechnology Information. [Link]

-

5-hexylthiophene-2-carboxaldehyde (C11H16OS). PubChemLite. [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Royal Society of Chemistry. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

-

Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. [Link]

-

Unlocking the Potential of Organic Semiconductors: The Role of 2,2'-Bithiophene-5-carbaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

Sources

- 1. 5-Hexylthiophene-2-carboxaldehyde | C11H16 O S - BuyersGuideChem [buyersguidechem.com]

- 2. scbt.com [scbt.com]

- 3. 5-HEXYL-THIOPHENE-2-CARBALDEHYDE CAS # 100943-46-2 [tradingchem.com]

- 4. PubChemLite - 5-hexylthiophene-2-carboxaldehyde (C11H16OS) [pubchemlite.lcsb.uni.lu]

- 5. 100943-46-2|this compound|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 10. journalskuwait.org [journalskuwait.org]

- 11. prepchem.com [prepchem.com]

- 12. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

Introduction: The Role of ¹H NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Hexylthiophene-2-carbaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the spectrum, grounding its claims in established spectroscopic data and methodologies.

¹H NMR spectroscopy stands as an unparalleled tool in organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic environments of hydrogen nuclei, it provides critical information about the electronic nature, connectivity, and stereochemistry of a molecule. For substituted heterocyclic systems like this compound, ¹H NMR is indispensable. It allows for the precise mapping of substituents on the thiophene ring and confirmation of the integrity of the aliphatic side chain, which is crucial for verifying synthetic outcomes and ensuring purity.

The analysis of a ¹H NMR spectrum is based on four key pillars of information: chemical shift (δ), integration, signal multiplicity (splitting pattern), and coupling constants (J)[1]. A meticulous interpretation of these parameters provides a detailed molecular fingerprint.

Molecular Structure and Proton Environments

To systematically analyze the spectrum, we must first identify the distinct proton environments within the this compound molecule. The structure is composed of three key regions: the aldehyde group, the disubstituted thiophene ring, and the hexyl side chain. Each proton or group of equivalent protons will give rise to a unique signal.

Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aldehyde, aromatic (thiophene), and aliphatic (hexyl) protons. The analysis below is based on spectra typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

The Aldehyde Proton (H-a)

-

Chemical Shift (δ): ~9.8-10.0 ppm. The formyl proton (CHO) is the most deshielded proton in the molecule, resonating far downfield. This significant downfield shift is primarily caused by the strong magnetic anisotropy of the carbonyl (C=O) double bond, which creates a local magnetic field that deshields the attached proton[2][3][4]. The electron-withdrawing nature of the oxygen atom further reduces the electron density around the proton, contributing to this effect[5].

-

Multiplicity: Singlet (s) or Narrow Doublet (d). Typically, this proton appears as a sharp singlet. However, long-range coupling (⁴J) to the H-4 proton on the thiophene ring can occur, resulting in a very narrow doublet with a small coupling constant (J ≈ 1 Hz)[6][7].

-

Integration: 1H.

Thiophene Ring Protons (H-3 and H-4)

The 2,5-disubstituted thiophene ring contains two aromatic protons at positions 3 and 4. These protons are in different chemical environments and couple to each other.

-

Proton H-4:

-

Chemical Shift (δ): ~7.6-7.8 ppm. This proton is positioned adjacent (ortho) to the strongly electron-withdrawing aldehyde group. This proximity causes significant deshielding, shifting its signal downfield relative to unsubstituted thiophene.

-

Multiplicity: Doublet (d). It is split by the adjacent H-3 proton.

-

-

Proton H-3:

-

Chemical Shift (δ): ~6.9-7.1 ppm. This proton is adjacent to the electron-donating hexyl group, which provides a slight shielding effect, moving its signal upfield compared to H-4.

-

Multiplicity: Doublet (d). It is split by the adjacent H-4 proton.

-

-

Coupling Constant (J₃,₄): ~3.5-4.0 Hz. The coupling between H-3 and H-4 results in two distinct doublets. The magnitude of this coupling constant is characteristic of ortho-coupling in a five-membered thiophene ring[8][9].

Hexyl Chain Protons (H-b to H-f)

The aliphatic hexyl chain gives rise to a series of signals in the upfield region of the spectrum.

-

α-Methylene Protons (H-b):

-

Chemical Shift (δ): ~2.8-3.0 ppm. These protons are on the carbon directly attached to the thiophene ring (a benzylic-type position). The proximity to the aromatic ring causes a moderate deshielding effect.

-

Multiplicity: Triplet (t). They are coupled to the two adjacent protons of the β-methylene group (H-c).

-

Integration: 2H.

-

-

Methylene Protons (H-c, H-d, H-e):

-

Chemical Shift (δ): ~1.2-1.8 ppm. These four central methylene groups are in similar electronic environments and their signals typically overlap to form a broad, complex multiplet.

-

Multiplicity: Multiplet (m).

-

Integration: 8H (for all four CH₂ groups combined).

-

-

Terminal Methyl Protons (H-f):

-

Chemical Shift (δ): ~0.9 ppm. As the terminal methyl group, these protons are the most shielded in the entire molecule, appearing furthest upfield.

-

Multiplicity: Triplet (t). They are coupled to the two adjacent protons of the neighboring methylene group (H-e).

-

Integration: 3H.

-

Data Summary Table

The expected ¹H NMR spectral data for this compound is summarized below.

| Proton Label | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a (CHO) | 1H | 9.8 - 10.0 | Singlet (s) or Doublet (d) | Ja,4 ≈ 1.0 |

| H-4 (Thiophene) | 1H | 7.6 - 7.8 | Doublet (d) | J4,3 ≈ 3.5 - 4.0 |

| H-3 (Thiophene) | 1H | 6.9 - 7.1 | Doublet (d) | J3,4 ≈ 3.5 - 4.0 |

| H-b (α-CH₂) | 2H | 2.8 - 3.0 | Triplet (t) | Jb,c ≈ 7.5 |

| H-c,d,e (-(CH₂)₄-) | 8H | 1.2 - 1.8 | Multiplet (m) | - |

| H-f (-CH₃) | 3H | ~0.9 | Triplet (t) | Jf,e ≈ 7.0 |

Key Coupling Interactions

The splitting patterns observed in the spectrum are a direct result of through-bond spin-spin coupling between non-equivalent neighboring protons. The diagram below illustrates the primary coupling relationships in the molecule.

Caption: Key J-coupling interactions in the molecule.

Standard Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, adherence to a standardized protocol is essential.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of this compound.

- Transfer the sample into a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity (≥99.8 atom % D).

- Add 1-2 µL of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

- Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition (Example: 400 MHz Spectrometer):

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm).

- Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

- Set acquisition parameters:

- Pulse Angle: 30-45 degrees.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay (d1): 1-5 seconds.

- Number of Scans (ns): 8-16 scans for a sufficiently concentrated sample.

- Acquire the Free Induction Decay (FID).

3. Data Processing:

- Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

- Phase-correct the spectrum to ensure all peaks are in positive, absorptive mode.

- Perform baseline correction to obtain a flat baseline.

- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

- Integrate all signals to determine the relative number of protons for each peak.

- Analyze and report the chemical shifts, multiplicities, and coupling constants for all signals.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and characteristic. Each proton environment, from the deshielded aldehyde proton to the shielded terminal methyl group, provides a distinct signal whose chemical shift, integration, and splitting pattern are predictable based on fundamental NMR principles. This guide provides the foundational knowledge for researchers to confidently interpret the spectrum, verify the synthesis of the target molecule, and assess its purity. A rigorous application of the described analytical approach and experimental protocol will ensure the highest level of scientific integrity and accuracy.

References

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

- NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry.

-

The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Figure S22. 1 H NMR (300 MHz, DMSO-d 6 ) of thiophene-2-carboxyladehyde oxime (24). ResearchGate. [Link]

-

Long‐Range Nuclear Spin‐Spin Couplings in Thiophene Derivatives. The Journal of Chemical Physics. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Zanco, Gulf University. [Link]

-

1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic - Supporting Information. Royal Society of Chemistry. [Link]

-

Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics. [Link]

-

Synthesis of Step iii) Production of this compound. PrepChem.com. [Link]

-

Interpreting ¹H NMR. OpenOChem Learn. [Link]

-

NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

-

1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. ResearchGate. [Link]

-

Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. PrepChem.com. [Link]

-

Thiophene-2-aldehyde - SpectraBase. [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. ResearchGate. [Link]

-

Aldehyde in 1H-NMR. Reddit. [Link]

-

Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029980). Human Metabolome Database. [Link]

-

Thiophene. Wikipedia. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. [Link]

-

NMR Chart. University of California, Los Angeles. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Thiophene-2,5-dicarbaldehyde - Spectrum. SpectraBase. [Link]

-

5-Bromo-3-hexylthiophene-2-carbaldehyde. PubChem. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. rsc.org [rsc.org]

- 7. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the FTIR Analysis of 5-Hexylthiophene-2-carbaldehyde

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-Hexylthiophene-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles, experimental protocols, and spectral interpretation of this important heterocyclic compound.

Introduction: The Significance of this compound and FTIR Spectroscopy

This compound is a substituted thiophene derivative featuring a five-membered aromatic ring containing a sulfur atom, with a hexyl group at the 5-position and an aldehyde group at the 2-position. Thiophene-based molecules are fundamental building blocks in the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and in the synthesis of various pharmacologically active compounds. The hexyl and carbaldehyde functional groups impart specific solubility and reactive properties, making this molecule a versatile precursor.

FTIR spectroscopy is an indispensable, non-destructive analytical technique for the characterization of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds.[1] For researchers working with this compound, FTIR is crucial for:

-

Structural Verification: Confirming the presence of key functional groups (aldehyde, thiophene ring, alkyl chain).

-

Purity Assessment: Detecting impurities or starting materials in a synthesized sample.

-

Reaction Monitoring: Tracking the conversion of the aldehyde group in subsequent synthetic steps.

-

Polymerization Studies: Analyzing the changes in bonding during the formation of polythiophenes.

This guide will provide the foundational knowledge to effectively apply FTIR spectroscopy for the comprehensive analysis of this compound.

Deciphering the Molecular Vibrations: A Theoretical Framework

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts: the hexyl chain, the thiophene ring, and the carbaldehyde group. The position, intensity, and shape of the absorption bands are determined by the mass of the atoms, the bond strength, and the molecular geometry.

The Aldehyde Group: A Telltale Signature

The aldehyde functional group (-CHO) gives rise to some of the most characteristic absorption bands in the IR spectrum.

-

C=O Stretching Vibration: This is typically a strong and sharp absorption band. For an aldehyde conjugated to an aromatic ring like thiophene, this band is expected in the range of 1710-1685 cm⁻¹ .[2][3][4] The conjugation lowers the frequency compared to a saturated aliphatic aldehyde (1740-1720 cm⁻¹).[2][4]

-

C-H Stretching Vibration: The C-H bond of the aldehyde group exhibits one or two moderate intensity bands in the region of 2830-2695 cm⁻¹ .[2] The band around 2720 cm⁻¹ is particularly diagnostic, often appearing as a shoulder on the more intense alkyl C-H stretching bands.[2][5]

The Hexyl Group: Aliphatic Vibrations

The hexyl (C₆H₁₃) substituent will produce characteristic alkane signals.

-

C-H Stretching Vibrations: Strong absorption bands between 3000-2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[2]

-

C-H Bending Vibrations: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

The Thiophene Ring: Aromatic and Heterocyclic Features

The thiophene ring has a unique set of vibrations that confirm its presence.

-

Aromatic C-H Stretching: The C-H bonds on the thiophene ring will show weak to moderate absorption bands above 3000 cm⁻¹ , typically around 3100-3000 cm⁻¹ .[6]

-

C=C Ring Stretching: Aromatic ring stretching vibrations (C=C) for substituted thiophenes are expected in the 1600-1400 cm⁻¹ region.[7][8]

-

C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene ring can be observed, often in the 800-600 cm⁻¹ region.[7][9]

-

C-H Out-of-Plane Bending: The substitution pattern on the thiophene ring influences the position of strong C-H out-of-plane bending vibrations, which are typically found in the 900-650 cm⁻¹ range.[10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of this compound.

Sample Preparation

Given that this compound is a liquid at room temperature, several sampling techniques are appropriate.

-

Neat Sample (Salt Plates):

-

Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a drop of the sample onto the crystal, ensuring complete coverage.

-

Collect the sample spectrum.

-

Instrument Parameters

For a standard analysis, the following instrument settings are recommended:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio can be improved with more scans)

-

Apodization: Happ-Genzel

Data Processing

-

Background Subtraction: The software will automatically subtract the background spectrum from the sample spectrum.

-

ATR Correction (if applicable): For ATR data, an ATR correction algorithm should be applied to account for the wavelength-dependent depth of penetration of the IR beam.

-

Baseline Correction: A baseline correction may be necessary to level the spectrum.

-

Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

Spectral Interpretation: A Practical Walkthrough

The table below summarizes the expected key vibrational modes for this compound and their approximate wavenumbers.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Thiophene Ring | 3100 - 3000 | Weak to Medium |

| C-H Asymmetric/Symmetric Stretch | Hexyl Group (CH₂, CH₃) | 3000 - 2850 | Strong |

| C-H Stretch | Aldehyde | 2830 - 2695 | Medium (often a shoulder) |

| C=O Stretch | Conjugated Aldehyde | 1710 - 1685 | Strong |

| C=C Stretch | Thiophene Ring | 1600 - 1400 | Medium to Strong |

| C-H Bend (Scissoring/Rocking) | Hexyl Group (CH₂, CH₃) | 1470 - 1370 | Medium |

| C-H In-Plane Bend | Thiophene Ring | 1283 - 909 | Medium |

| C-H Out-of-Plane Bend | Thiophene Ring | 900 - 650 | Strong |

| C-S Stretch | Thiophene Ring | 800 - 600 | Medium to Weak |

Visualizing the Workflow

The following diagram illustrates the logical flow of an FTIR analysis, from sample preparation to final data interpretation.

Caption: Workflow for FTIR analysis of this compound.

Conclusion: A Powerful Tool for Chemical Characterization

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the analysis of this compound. By understanding the characteristic vibrational frequencies of the aldehyde, hexyl, and thiophene moieties, researchers can confidently verify the structure and purity of their samples. This technical guide serves as a practical resource for leveraging the full potential of FTIR in the fields of organic synthesis, materials science, and pharmaceutical development.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry. Retrieved from [Link]

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Oregon State University. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

- T. Sone, K. Takahashi, Y. Matsuki. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 36(10), 1420-1424.

- Arjunan, V., Santhanam, S., & Mohan, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 43-52.

- Kumar, A., & Singh, A. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 18(3), 687-701.

-

Al-Hamdani, A. A. S., Al-Khafaji, Y. M., & Al-Shemary, R. K. (2020). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 5-Hexylthiophene-2-carboxaldehyde. Retrieved from [Link]

-

Ali, A. M., & El-Sayed, A. M. (2019). FTIR spectra (a) polypyrrole, (b) polythiophene, (c) polymer from mixture of pyrrole and thiophene. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-hexylthiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Kim, J. H., Kim, J. H., Lee, S. M., & Lee, J. H. (2020).

-

PrepChem. (n.d.). Synthesis of Step iii) Production of this compound. Retrieved from [Link]

-

Bagherzadeh, M., & Ranjbari, S. (2016). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. ResearchGate. Retrieved from [Link]

-

Li, H., & Oyama, S. T. (2009). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. ResearchGate. Retrieved from [Link]

- Babu, N. R., & Ramalingam, S. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars.

- AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

- Thelakkat, M., & Kumar, A. (2009). Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer.

-

AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Retrieved from [Link]

-

AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. Retrieved from [Link]

-

Chemistry Vignettes. (2014, January 2). Vibrational Modes [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journalwjarr.com [journalwjarr.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to 5-Hexylthiophene-2-carbaldehyde: Physical Properties and Density Determination

This guide provides a comprehensive overview of the physical properties of 5-Hexylthiophene-2-carbaldehyde, with a specialized focus on its density. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical experimental protocols. We will explore the significance of this compound, its key characteristics, and the methodologies for its synthesis and physical characterization, ensuring a foundation of scientific integrity and reproducibility.

Introduction and Significance

This compound is a substituted thiophene derivative that serves as a critical building block in the synthesis of advanced organic materials. Its structure, featuring a reactive aldehyde group and an alkyl-substituted thiophene ring, makes it a versatile precursor for a variety of conjugated polymers and small molecules. These materials are of significant interest in the fields of organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), due to their tunable electronic properties. The hexyl group imparts solubility, a crucial factor for solution-based processing of these advanced materials. A thorough understanding of its physical properties, particularly its density, is paramount for ensuring material purity, consistency in manufacturing, and predictable performance in final applications.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for safe handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 100943-46-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆OS | [1][2][3] |

| Molecular Weight | 196.31 g/mol | [1][2][3] |

| Density | 1.017 g/mL at 25 °C | [1] |

| Boiling Point | 294.9 ± 28.0 °C at 760 mmHg | |

| Flash Point | 110 °C | [1] |

| Appearance | Liquid | [4] |

| SMILES | CCCCCCC1=CC=C(S1)C=O | [1][3] |

| InChI | 1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 |

Chemical Structure Visualization

Caption: 2D structure of this compound.

In-Depth Focus: Density as a Critical Quality Parameter

The density of a chemical substance is a fundamental physical property defined as its mass per unit volume. For a liquid compound like this compound, the reported value is 1.017 g/mL at 25 °C[1]. In a research and manufacturing setting, density measurement is a rapid and cost-effective method for quality control.

Causality Behind Density Measurement:

-

Purity Verification: A deviation from the established density value can indicate the presence of impurities. For example, residual solvents from synthesis (which are often less dense) or heavier contaminants would alter the measured density of the final product.

-

Material Consistency: In drug development and materials science, batch-to-batch consistency is critical. Verifying the density of each batch of this compound ensures that the material meets specifications before being used in subsequent, often costly, synthetic steps or device fabrication processes.

-

Process Control: In larger-scale production, in-line density meters can provide real-time feedback on the state of a reaction or purification process, allowing for tighter control over product quality.

The principle behind gravimetric density determination is straightforward: accurately measure the mass of a precisely known volume of the liquid[5][6]. The accuracy of this measurement is therefore highly dependent on the precision of the mass and volume measurements[5].

Experimental Protocols

The following sections detail validated protocols for the synthesis of this compound and the experimental determination of its density. These protocols are designed to be self-validating, with steps included to ensure accuracy and reproducibility.

Synthesis via Vilsmeier-Haack Reaction

This protocol describes a common and effective method for synthesizing this compound from 2-hexylthiophene. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.

Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, place 2.38 moles of N,N-dimethylformamide (DMF) and cool the flask to 5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add 1.31 moles of phosphoryl chloride (POCl₃) to the cooled DMF over 15 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at this temperature. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl. Cooling is crucial to control the reaction rate and prevent side reactions.

-

Electrophilic Aromatic Substitution: Add 1.19 moles of 2-hexylthiophene dropwise to the mixture over 10 minutes at room temperature.

-

Reaction Completion: Stir the resulting mixture for 1.5 hours at room temperature, then increase the temperature to 60 °C and continue stirring for an additional 2 hours to drive the reaction to completion[7].

-

Quenching and Extraction: After the reaction period, carefully pour the mixture into 5 liters of ice water. Extract the aqueous mixture three times with 2 liters of chloroform each time. Causality: Pouring into ice water hydrolyzes the intermediate and quenches the reaction. Chloroform is used to extract the organic product from the aqueous phase.

-

Washing: Wash the combined organic layers six times with 2 liters of water each time to remove residual DMF and other water-soluble impurities[7].

-

Drying and Purification: Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and remove the solvent by rotary evaporation. Purify the crude product by reduced-pressure distillation under a nitrogen atmosphere to yield pure this compound[7].

Experimental Determination of Density

This protocol outlines the use of a volumetric flask and an analytical balance to determine the density of liquid this compound. This method is highly accurate when performed with care.

Methodology:

-

Initial Mass: Place a clean, dry 25-mL or 50-mL volumetric flask on an analytical balance and press the "Tare" or "Zero" button. Record the mass of the empty flask (m₁) to four decimal places.

-

Volume Measurement: Carefully fill the volumetric flask with the liquid sample (this compound) until the bottom of the meniscus is precisely on the calibration mark[6][8]. Use a Pasteur pipette for the final additions to ensure accuracy[6].

-

Final Mass: Weigh the filled volumetric flask on the same analytical balance and record the mass (m₂)[6].

-

Temperature Control: Measure and record the temperature of the liquid sample, as density is temperature-dependent.

-

Calculation: Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty flask from the mass of the filled flask (m_liquid = m₂ - m₁).

-

Density Calculation: The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the volumetric flask: ρ = m_liquid / V .

-

Self-Validation: Repeat steps 1-6 at least twice more to obtain three independent measurements. Calculate the average density and the standard deviation to ensure the precision and reliability of your result[6][8].

Workflow for Density Determination

Caption: Workflow for the gravimetric determination of liquid density.

References

-

5-Hexylthiophene-2-carboxaldehyde | C11H16OS . BuyersGuideChem. [Link]

-

Synthesis of Step iii) Production of this compound . PrepChem.com. [Link]

-

Measuring Density with a Laboratory Balance . Mettler Toledo. [Link]

-

5-HEXYL-THIOPHENE-2-CARBALDEHYDE CAS # 100943-46-2 . TradingChem.com. [Link]

-

Video: Determining the Density of a Solid and Liquid . JoVE. [Link]

-

2: The Density of Liquids and Solids (Experiment) . Chemistry LibreTexts. [Link]

Sources

- 1. 5-Hexylthiophene-2-carboxaldehyde | C11H16 O S - BuyersGuideChem [buyersguidechem.com]

- 2. scbt.com [scbt.com]

- 3. 5-Hexylthiophene-2-carboxaldehyde | 100943-46-2 | AEA94346 [biosynth.com]

- 4. 5-HEXYL-THIOPHENE-2-CARBALDEHYDE CAS # 100943-46-2 [tradingchem.com]

- 5. mt.com [mt.com]

- 6. Video: Determining the Density of a Solid and Liquid [jove.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 5-Hexylthiophene-2-carbaldehyde in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Hexylthiophene-2-carbaldehyde, a key intermediate in the synthesis of advanced materials for organic electronics.[1][2][3] We delve into the molecular-level factors governing its solubility, leveraging the principle of "like dissolves like" to predict its behavior across a spectrum of common organic solvents. This document presents a predicted solubility table, a detailed experimental protocol for empirical determination, and a discussion of the practical implications for researchers in materials science and drug development. Safety protocols based on available data are also summarized to ensure safe handling.

Introduction to this compound

This compound is a substituted heterocyclic aromatic compound with the molecular formula C₁₁H₁₆OS and a molecular weight of 196.31 g/mol .[4][5] Its structure, featuring a thiophene ring functionalized with a reactive aldehyde group and a lipophilic hexyl chain, makes it a versatile building block.[2] This compound is particularly significant as a precursor for the synthesis of conjugated polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] Understanding its solubility is paramount for controlling reaction kinetics, facilitating purification processes like recrystallization, and formulating solutions for device fabrication.

Theoretical Framework: Deconstructing the Molecule for Solubility Prediction

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The widely applied rule of "like dissolves like" serves as our primary predictive tool.[6][7] The molecular structure of this compound presents a fascinating duality that governs its solubility:

-

Polar Moieties: The molecule contains a polar aldehyde group (-CHO) and a sulfur-containing thiophene ring. The electronegative oxygen atom in the carbonyl group creates a significant dipole moment, allowing for dipole-dipole interactions. The thiophene ring, while aromatic, is more polarizable than a benzene ring due to the sulfur heteroatom. These features suggest an affinity for polar solvents.

-

Nonpolar Moiety: A six-carbon alkyl chain (hexyl group, -C₆H₁₃) is attached to the thiophene ring. This chain is distinctly nonpolar and hydrophobic, capable of engaging in van der Waals forces (London dispersion forces) with nonpolar solvent molecules.

Therefore, the overall solubility of this compound is a balance between the polar "head" (aldehyde and thiophene) and the nonpolar "tail" (hexyl chain). This structure suggests that the compound will be most soluble in solvents of intermediate polarity or in nonpolar solvents that can accommodate the long alkyl chain, while showing limited solubility in highly polar, protic solvents like water.[8][9]

Key Factors Influencing Solubility

The solubility of this compound is not a static property but is influenced by several interconnected factors. The relationship between these factors is visualized in the diagram below. The ideal solvent will effectively balance the interactions with both the polar and nonpolar regions of the molecule.

Caption: Interplay of solute and solvent properties governing solubility.

Predicted Solubility Profile

While exhaustive experimental data is not publicly available, we can construct a reliable qualitative solubility profile based on the theoretical principles discussed. The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents at ambient temperature.

| Solvent | Chemical Class | Polarity (Qualitative) | Predicted Solubility | Rationale |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | High | The nonpolar hexyl chain dominates, leading to strong van der Waals interactions with the nonpolar solvent. |

| Toluene | Aromatic Hydrocarbon | Nonpolar | High | Similar to hexane, but π-stacking interactions between toluene and the thiophene ring may further enhance solubility. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Polar Aprotic | High | Offers a balance of polarity to interact with the aldehyde group and sufficient nonpolar character for the hexyl chain. |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | High | Its moderate polarity and ability to accept hydrogen bonds (via the ether oxygen) effectively solvate the entire molecule. |

| Acetone | Ketone | Polar Aprotic | Moderate | The high polarity interacts well with the aldehyde, but may be less favorable for the long alkyl chain compared to DCM or THF. |

| Ethanol | Alcohol | Polar Protic | Sparingly Soluble | The solvent's strong hydrogen-bonding network is disrupted by the nonpolar hexyl chain, limiting solubility. |

| Methanol | Alcohol | Polar Protic | Sparingly Soluble | More polar than ethanol, making it an even less favorable solvent for the nonpolar tail. |

| Water | Inorganic | Highly Polar Protic | Insoluble | The large, nonpolar hexyl group makes the molecule overwhelmingly hydrophobic, preventing dissolution in water.[8][9] |

Standardized Experimental Protocol for Solubility Determination

To empirically validate the predicted profile, the following gravimetric method provides a trustworthy and reproducible approach for determining thermodynamic solubility.[8][10]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps (e.g., 20 mL)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed vial. An amount that is clearly more than will dissolve is required to ensure saturation. b. Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours is recommended to ensure thermodynamic equilibrium is achieved).[8]

-

Sample Collection and Filtration: a. After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a glass syringe. c. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution. b. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved. c. Weigh the flask again to determine the mass of the dissolved this compound.

-

Calculation of Solubility: a. Mass of solvent: (Mass of flask + solution) - (Mass of flask + dried solute) b. Solubility ( g/100 g solvent): (Mass of dried solute / Mass of solvent) * 100

Self-Validation Note: Repeating the experiment with different equilibration times (e.g., 24h, 48h, 72h) is crucial. If the calculated solubility remains constant, it confirms that thermodynamic equilibrium was reached. An analytical method like HPLC can be used as an alternative to gravimetry for more precise concentration measurement.[7][8]

Applications and Significance

A thorough understanding of solubility is not merely academic; it is a cornerstone of practical application:

-

Reaction Chemistry: Selecting a solvent in which all reactants are soluble ensures a homogeneous reaction medium, leading to faster reaction rates and higher yields.

-

Purification: Solubility differences are exploited during recrystallization. An ideal solvent will dissolve the compound at high temperatures but allow it to crystallize out upon cooling, leaving impurities behind in the solution.

-

Thin-Film Deposition: For applications in organic electronics, uniform thin films are often prepared from solution via techniques like spin-coating or inkjet printing. The compound's solubility dictates the choice of solvent, solution concentration, and ultimately, the quality and performance of the resulting electronic device.[3]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound should be handled with care.[11]

-

Hazards: It may be harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[11] It may also cause skin and eye irritation.[12]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[11][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[13]

Conclusion

This compound exhibits a nuanced solubility profile governed by its dual-nature molecular structure. It is highly soluble in nonpolar and moderately polar aprotic solvents, which can effectively solvate both its nonpolar hexyl tail and its polar aldehyde-thiophene head. Conversely, its solubility is limited in polar protic solvents like alcohols and it is considered insoluble in water. This guide provides a robust theoretical framework and a practical experimental protocol to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and application of this important chemical intermediate.

References

-

BuyersGuideChem. (n.d.). 5-Hexylthiophene-2-carboxaldehyde. Retrieved from [Link]

-

University of the People. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-hexylthiophene-2-carbaldehyde. Retrieved from [Link]

-

Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]

-

MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-hexylthiophene-2-carboxaldehyde (C11H16OS). Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 5-Phenylthiophene-2-carbaldehyde. PubChem. Retrieved from [Link]

-

ACS Publications. (2020, January 29). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Hexylthiophene-2-carboxaldehyde | C11H16 O S - BuyersGuideChem [buyersguidechem.com]

- 5. scbt.com [scbt.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Guide to the Purity Analysis of 5-Hexylthiophene-2-carbaldehyde by High-Performance Liquid Chromatography (HPLC)

Executive Summary

5-Hexylthiophene-2-carbaldehyde is a critical building block in the synthesis of advanced organic electronic materials and pharmaceutical intermediates. The purity of this reagent directly impacts the performance, reproducibility, and safety of the final products. This technical guide provides a robust, scientifically-grounded framework for the purity analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind methodological choices, present a detailed standard operating procedure, and outline the principles of method validation in accordance with international guidelines. This document is intended for researchers, quality control analysts, and drug development professionals who require a reliable and reproducible method for assessing the purity of this key chemical entity.

Introduction: The Analytical Imperative

The Analyte: this compound

This compound is an organic compound featuring a thiophene ring substituted with a hexyl chain and an aldehyde functional group. Its structure imparts a unique combination of properties: the thiophene ring provides a π-conjugated system essential for electronic applications, the hexyl group enhances solubility in organic solvents, and the reactive aldehyde group serves as a versatile handle for further chemical modifications.

Given its role in polymerization and multi-step synthesis, even minute impurities can have a cascading effect. Potential impurities may include the starting materials, over-alkylated or under-alkylated thiophenes, and oxidation products (e.g., the corresponding carboxylic acid). Therefore, a high-resolution analytical technique is not just preferred; it is essential.

Why HPLC is the Gold Standard for This Analysis